4,4'-Dichlorodiphenyl sulfone

Catalog No.
S573850
CAS No.
80-07-9
M.F
C12H8Cl2O2S
M. Wt
287.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dichlorodiphenyl sulfone

CAS Number

80-07-9

Product Name

4,4'-Dichlorodiphenyl sulfone

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfonylbenzene

Molecular Formula

C12H8Cl2O2S

Molecular Weight

287.2 g/mol

InChI

InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H

InChI Key

GPAPPPVRLPGFEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in ethanol and chloroform.
Slightly soluble in wate

Synonyms

Bis(p-chlorophenyl)sulfone; 1,1’-Sulfonylbis(4-chlorobenzene); 4,4’-Dichlorodiphenyl Sulfone; 4-Chloro-1-(4-chlorophenylsulfonyl)benzene; 4-Chlorophenyl Sulfone; B 0810; Bis(4-chlorophenyl) Sulfone; Bis(p-chlorophenyl) Sulfone; Di-p-chlorophenyl Sulf

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Synthesis:

DCDPS is primarily synthesized through the sulfonation of chlorobenzene with sulfuric acid. This process often involves various additives to favor the formation of the specific 4,4'-isomer. The reaction can be summarized as follows:

ClC6H5 + SO3 → (ClC6H4)2SO2 + H2O

Alternatively, DCDPS can be produced by chlorination of diphenylsulfone.

Precursor for High-Performance Polymers:

The most significant scientific research application of DCDPS lies in its role as a precursor for various high-performance polymers. These polymers, such as polyethersulfone (PES) and Udel, possess remarkable properties like:

  • Rigidity: DCDPS-based polymers exhibit excellent structural stability due to the strong covalent bonds within their molecular structure.
  • Temperature resistance: These polymers can withstand high temperatures without significant degradation, making them suitable for demanding applications.
  • Chemical resistance: DCDPS-derived polymers demonstrate exceptional resistance to various chemicals, including solvents and acids.

These properties render DCDPS-based polymers valuable in diverse scientific research fields, including:

  • Membrane separation: PES membranes are widely employed in water purification, gas separation, and filtration processes due to their excellent selectivity and permeation characteristics.
  • Fuel cell membranes: The chemical and thermal stability of DCDPS-derived polymers make them promising candidates for developing efficient and durable fuel cell membranes.
  • Electrolytes for batteries: Research is ongoing to explore the potential of DCDPS-based polymers as electrolytes in lithium-ion batteries due to their favorable ionic conductivity and electrochemical stability.

Beyond Precursor Applications:

While the primary research focus revolves around DCDPS as a polymer precursor, recent studies have explored alternative applications:

  • Flame retardants: DCDPS shows potential as a flame retardant additive in various materials due to its ability to suppress the formation of flammable volatile compounds during combustion.
  • Antimicrobial agents: Preliminary research suggests that DCDPS might possess some antimicrobial properties, warranting further investigation.

4,4'-Dichlorodiphenyl sulfone is an organic compound with the chemical formula (ClC6H4)2SO2(ClC_6H_4)_2SO_2. It is classified as a sulfone and appears as a white solid. This compound is primarily utilized as a precursor for the synthesis of high-performance polymers, particularly those that exhibit rigidity and resistance to high temperatures, such as polyethersulfone and Udel. The compound is notable for its stability and chemical resistance, making it suitable for various industrial applications .

DCDPS can pose potential health hazards if inhaled, ingested, or absorbed through the skin []. While the specific toxicity data is limited, studies suggest it may irritate the skin, eyes, and respiratory system []. DCDPS is not considered a flammable material []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment and consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures [].

The primary reaction involved in the synthesis of 4,4'-dichlorodiphenyl sulfone is the sulfonation of chlorobenzene with sulfur trioxide. The reaction can be summarized as follows:

ClC6H5+SO3(ClC6H4)2SO2+H2OClC_6H_5+SO_3\rightarrow (ClC_6H_4)_2SO_2+H_2O

Additionally, 4,4'-dichlorodiphenyl sulfone can be produced through chlorination of diphenylsulfone or by Friedel-Crafts reactions involving chlorobenzene and chlorosulfonic acid in the presence of catalysts such as iron(III) chloride .

Several methods exist for synthesizing 4,4'-dichlorodiphenyl sulfone:

  • Sulfonation Method: Reacting chlorobenzene with sulfur trioxide at elevated temperatures (165°C to 220°C) to produce the sulfone.
  • Chlorination Method: Chlorination of diphenylsulfone can yield 4,4'-dichlorodiphenyl sulfone.
  • Friedel-Crafts Reaction: Involves the reaction of chlorobenzene with chlorosulfonic acid or thionyl chloride in the presence of a catalyst like iron(III) chloride .

These methods vary in their efficiency and yield, with some producing higher purity levels than others.

4,4'-Dichlorodiphenyl sulfone is primarily used in:

  • Polymer Production: It serves as a key precursor for high-performance polymers such as polyethersulfone and polysulfone.
  • Industrial Materials: Due to its thermal stability and chemical resistance, it is utilized in coatings, adhesives, and membranes.
  • Pharmaceuticals: Investigated for potential antibacterial applications and other medicinal uses .

Several compounds share structural similarities with 4,4'-dichlorodiphenyl sulfone. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Diphenylsulfone(C6H5)2SO2(C_6H_5)_2SO_2Lacks chlorine substituents; used in similar applications.
2,4-Dichlorodiphenyl sulfone(ClC6H4)(C6H4)SO2(ClC_6H_4)(C_6H_4)SO_2Contains chlorine at different positions; different properties.
3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone(ClC6H4)(SO3H)(C6H4)(SO3H)(ClC_6H_4)(SO_3H)(C_6H_4)(SO_3H)Has additional sulfonate groups; studied for proton exchange membranes.

The uniqueness of 4,4'-dichlorodiphenyl sulfone lies in its specific chlorination pattern and its application in producing rigid polymers that withstand high temperatures while maintaining chemical stability .

Physical Description

Crystals or off-white powder. (NTP, 1992)
DryPowder; PelletsLargeCrystals

Color/Form

Crystals
White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade)

XLogP3

3.9

Boiling Point

Sublimes (NTP, 1992)
250 °C at 10 mm Hg

LogP

log Kow = 3.9 /Estimated/

Melting Point

293 to 298 °F (NTP, 1992)
147.9 °C

UNII

5U49794253

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 101 of 248 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 147 of 248 companies with hazard statement code(s):;
H319 (93.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (85.03%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.1X10-7mm Hg at 25 °C /Estimated/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

80-07-9

Wikipedia

4,4'-dichlorodiphenyl sulfone

Biological Half Life

... Slow elimination with a half-life of approximately 12 days.

General Manufacturing Information

Plastic material and resin manufacturing
Synthetic rubber manufacturing
Benzene, 1,1'-sulfonylbis[4-chloro-: ACTIVE
Insecticidal property of bis(p-chlorophenyl)sulfone: Unsymmetrical Deriv was developed for Insecticidal purposes by Stauffer chem.

Dates

Modify: 2023-08-15

Temporal trend of bis(4-chlorophenyl) sulfone, methylsulfonyl-DDE and -PCBs in Baltic guillemot (Uria aalge) egg 1971-2001--a comparison to 4,4'-DDE and PCB trends

Hrönn Jörundsdóttir, Karin Norström, Mats Olsson, Hai Pham-Tuan, Heinrich Hühnerfuss, Anders Bignert, Ake Bergman
PMID: 16225974   DOI: 10.1016/j.envpol.2005.08.054

Abstract

The dynamics of organohalogen contaminants and their metabolites are best studied over time by analysis of biota at high trophic levels. In this study, time trends, 1971-2001, of bis(4-chlorophenyl) sulfone (BCPS) and of methylsulfonyl-substituted metabolites of PCBs and 4,4'-DDE, were investigated in eggs of guillemot (Uria aalge) hatching in the Baltic Proper. Temporal trends of PCBs, trans-nonachlor, beta-HCH, 4,4'-DDT, and 4,4'-DDE were also assessed. Tris(4-chlorophenyl) methane (TCPMe), a 4,4'-DDT by-product, was detected in the eggs. The concentration of BCPS ranged between 2.6-0.76 microg/g on a lipid weight basis over the three decades and showed a significant 1.6% annual decrease. Three metabolites of PCBs, i.e. 3'-MeSO2-CB101, 4'-MeSO2-CB101 and 4-MeSO2-CB149, were quantified in all samples over time and showed an annual decrease of approximately 3% compared to MeSO2-DDE with a decrease of 8.9%. The methylsulfonyl-PCB and -DDE metabolites are eliminated more slowly than the persistent PCB congeners and 4,4'-DDE. Trans-nonachlor decreases by 16% compared to 19% and 9% for 4,4'-DDT and beta-HCH, respectively. The concentration of TCPMe in guillemot decreased by 8.2% per year. A linear relationship was found between TCPMe and 4,4'-DDE concentrations which supports the theory that TCPMe has an origin as a contaminant in commercial 4,4'-DDT products. The very slow decrease in BCPS concentrations is notable and remains to be explained. BCPS is still present at rather high concentrations in the guillemot eggs. The enantiomeric fraction varied between 0.27 and 0.67 which indicates less of a specific retention of the chiral MeSO2-PCBs in guillemot eggs than in grey seal tissues, for example. Independent of meta- or para-substitution of the sulfone group, the most accumulative atropisomer of each of four MeSO2-PCB pairs has been assigned an absolute R structure.


Enantiomeric specificity of methylsulfonyl-PCBs and distribution of bis(4-chlorophenyl) sulfone, PCB, and DDE methyl sulfones in grey seal tissues

Christina Larsson, Karin Norström, Ioannis Athanansiadis, Anders Bignert, Wilfried A König, Ake Bergman
PMID: 15506185   DOI: 10.1021/es049361v

Abstract

PCB methyl sulfones (MeSO2-PCBs) are lipophilic PCB metabolites of which five of the environmentally relevant meta/para pairs are chiral (i.e., exist as atropisomeric pairs). Methylsulfonyl-DDE (MeSO2-DDE) is a DDE metabolite, while bis(4-chlorophenyl) sulfone (BCPS) is a commercial monomer used for thermoplastic production. All these sulfones are well-known environmental contaminants. In this study, liver, lung, and adipose tissue in grey seals (Halichoerus grypus) from the Baltic Sea, naturally exposed to organochlorines via their food, were analyzed for the compounds mentioned. MeSO2-PCBs, 3-MeSO2-DDE, and BCPS were all found in significantly higher concentrations in the liver than in lung and blubber. Their strong liver retention, represented by a median of 42 microg/g l.w. of sigmaMeSO2-PCBs, has previously been mainly neglected in assessments of exposure. The highest concentrations of PCBs and DDE were still found in the grey seal blubber. The atropisomeric composition of MeSO2-PCB congeners was determined, and their enantiomeric fractions were calculated and compared in blubber, liver, and lung tissues. The enantiomeric specificity was equal in all tissues. A notably high abundance (>94%) was observed for one atropisomer in each chiral MeSO2-PCB pair. The first eluting atropisomer (A1) was dominating for all para-substituted MeSO2-PCBs studied, while the second eluting atropisomers (A2) were as dominant in all meta-substituted MeSO2-PCBs in all samples analyzed. In the liver, as much as 50% of sigmaMeSO2-PCBs consisted of the second eluting atropisomer (A2) of 5-MeSO2-CB149. The results imply that the sulfone group is crucial for the specific liver retention of MeSO2-PCBs, 3-MeSO2-DDE, and BCPS.


Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study

Romana Hornek-Gausterer, Rosemarie Parz-Gollner, Wolfgang Moche, Andrea Sitka, Christine Hölzl, Maximilian Kinzl, Sigrid Scharf
PMID: 33297008   DOI: 10.1016/j.chemosphere.2020.127902

Abstract

Bis(4-chlorophenyl) sulfone (BCPS, CAS No. 80-07-9) is used as monomer for the production of several groups of polymers like polysulphones and polyethersulphones. Residual amounts of monomer remain in the polymer matrix and might migrate out from the polymer matrix. In the present study, freshwater fish and fish-eating birds were examined. Following fish species (top predators) were collected at two Austrian locations: Sander lucioperca, Silurus glanis, and Lota lota. Whole fish samples were analysed for BCPS. Levels in freshwater fish ranged between 1.3 and 9.3 ng/g fat. In addition, breast muscle and liver samples from six cormorants (Phalacrocorax carbo sinensis) were investigated. BCPS levels in cormorants breast muscle were in the range of 4.3-40 ng/g fat (mean: 16.3 ng/g fat, n = 6) and 28-86 ng/g fat (mean: 53.5 ng/g fat, n = 6) in the liver samples. BCPS concentration in liver was 3.3-fold higher than in muscle tissue. One of the cormorants had ingested fish with a BCPS level of 5.5 ng/g fat; BCPS levels in the cormorant were 23 ng/g fat (breast muscle) and 28 ng/g fat (liver), suggesting biomagnification values (BMF) of 4.2 (fish/breast muscle) and 5.1 (fish/liver), respectively. A BMF value higher than 1 can be considered as an indication for very high biomagnification. Comparing the BCPS concentrations of cormorants' breast muscle from 2019 (mean: 16 ng/g fat) to the concentrations from 2001 to 2005 (mean: 8.9 ng/g fat), indicates that BCPS levels might be increasing in Europe.


Bis(4-chlorophenyl) sulfone (BCPS) in Swedish marine and fresh water wildlife-a screening study

Karin Norström, Anders Olsson, Mats Olsson, Ake Bergman
PMID: 15051243   DOI: 10.1016/j.envint.2003.12.005

Abstract

Bis(4-chlorophenyl) sulfone (BCPS) is a high production volume chemical (HPVC) applied in thermostable polymers. BCPS has been detected as an environmental contaminant both in Europe and in North America but it is still not a commonly studied pollutant. In this study, three Baltic Sea fish species; herring (Clupea harengus), salmon (Salmo salar) and perch (Perca fluviatilis) from the Swedish coast, and one inland fish species, arctic char (Salvelinus alpinus), were analysed to screen for the occurrence and distribution of BCPS. Salmon and arctic char, were sampled in the early 1970s as well as the late 1990s. Fish eating grey seal (Halichoerus gryphus) and guillemot (Uria aalge) from the Baltic Sea were included to screen for whether BCPS biomagnify or not. The representativeness of the analysed samples for studying bioaccumulation of environmental pollutants was compared through analysis of two well known persistent and bioaccumulating compounds, 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153), and 4,4'-DDE. Pooled muscle and blubber samples based on 4-10 individuals were used for analysis, as well as individual samples of grey seal blubber. 2,4,4'-Trichlorodiphenyl sulfone, was synthesised and applied as an internal standard. BCPS was detected in all marine samples but in only one of the fresh water fish samples. The highest BCPS concentrations detected, 1600 and 1900 ng/g lipid weighet (l.w.), were found in muscle from Baltic guillemot. The results indicate that BCPS is bioaccumulated in both grey seal and guillemot, and that the guillemot has higher concentrations of BCPS than the grey seal (50-500 ng/g l.w.). The concentrations found in different species of fish from the Baltic Sea ranged between 15-37 ng/g l.w. and lower concentrations were found in freshwater species (n.d.-1.8 ng/g l.w.). The present study shows that BCPS is found in all investigated species of wildlife but, in most species, still at low concentrations. However, the guillemot has levels in the low ppm range indicating a considerable biomagnification of BCPS in this species.


A physiologically based pharmacokinetic model of p,p'-dichlorodiphenylsulfone

Fred M Parham, H B Matthews, C J Portier
PMID: 12079424   DOI: 10.1006/taap.2002.9410

Abstract

A physiologically based pharmacokinetic model of the absorption, distribution, metabolism, and elimination of p,p'-dichlorodiphenylsulfone (DDS) in male and female rats and mice is presented. Data used in constructing the model come from single-dose intravenous administration of DDS to male Fischer 344 rats (10 mg/kg, with data taken up to 504 h after administration), from single-dose gavage administration to male rats (10, 100, or 1000 mg/kg, with data up to 72 h after administration), and from chronic feed studies in male and female rats and male and female B6C3F(1) mice (studies of duration from 2 weeks up to 18 months, with feed concentrations of DDS up to 300 ppm). The model uses diffusion-limited kinetic for the distribution of the parent compound. Because fewer data are available for the metabolites of DDS (at least five of which are known to exist in the data), the model groups the metabolites into one metabolic pathway and uses simpler flow-limited kinetics for the metabolites. The data show that the kinetics of DDS are nonlinear. Possible sources of nonlinearity considered in the model were nonlinear (Michaelis-Menten) metabolism, nonlinear absorption of DDS from the gut, and induction by DDS of its own metabolism. A model using Michaelis-Menten metabolism was not found to give a significantly better fit than one using first-order linear metabolism, but omitting either of the other nonlinear effects was found to give a significantly poorer fit to the data. Because the data from mice are limited compared to those from rats, there is more confidence in the model's description of DDS kinetics in rats than in its description of kinetics in mice.


Nonylphenols, nonylphenol-ethoxylates, linear alkylbenzenesulfonates (LAS) and bis (4-chlorophenyl)-sulfone in the German Bight of the North Sea

K Bester, N Theobald, H F Schröder
PMID: 11695601   DOI: 10.1016/s0045-6535(01)00023-6

Abstract

Nonylphenols and nonylphenol-ethoxylates were detected in the water and sediment samples from the German Bight of the North Sea. Additionally bis (4-chlorophenyl)-sulfone and linear alkylbenzenesulfonates (LAS) were detected in marine waters. Proof of identification is given by comparison of spectral and chromatographic data from the compounds in sample extracts to those obtained from pure standards. In extracts obtained from water samples taken in 1990 and 1995 the concentrations of nonylphenols and bis-(4-chlorophenyl)-sulfone were compared for each year. The concentrations of nonylphenols in seawater varied from 0.7 to 4.4 ng/l while in the Elbe estuary about 33 ng/l were found. In water samples taken in 1998 nonylphenol-polyethoxylates could not be determined, whereas LAS concentrations of 30 ng/l were confirmed by HPLC-MS/MS. The concentrations of bis (4-chlorophenyl)-sulfone ranged from 0.18 to 2.2 ng/l. In sediment samples LAS concentrations of 39-109 ng/g dry weight were determined.


Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies)

National Toxicology Program
PMID: 12087421   DOI:

Abstract

p,pN-Dichlorodiphenyl sulfone is used as a starting material in the production of polysulfones and polyethersulfones and as a component in reactive dyes in the textile industry; it is also a by-product of pesticide production. p,pN-Dichlorodiphenyl sulfone was nominated for study by the National Cancer Institute because of its history of high production and use, the prospect of increased production and use, and the absence of adequate toxicity testing. Male and female F344/N rats and B6C3F1 mice were exposed top,pN-dichlorodiphenyl sulfone (greater than 99% pure)in feed for 14 weeks or 2 years. Genetic toxicology studies were conducted in Salmonella typhimurium,cultured Chinese hamster ovary cells, and mouse bone marrow. 14-WEEK STUDY IN RATS: Groups of 10 male and 10 female F344/N rats were fed diets containing 0, 30, 100, 300, 1,000, or 3,000 ppm p,pN-dichlorodiphenyl sulfone (equivalent to average daily doses of approximately 2, 6, 19, 65, or 200 mgp,pN-dichlorodiphenyl sulfone/kg body weight) for 14 weeks. All rats survived until the end of the study. Mean body weights of groups exposed to 300 ppm or greater were significantly less than those of the controls. Liver weights of groups exposed to 100 ppm or greater and kidney weights of 1,000 and 3,000 ppm male rats were significantly greater than those of the controls. Centrilobular hepatocyte hypertrophy of the liver was observed in most male rats exposed to 100 ppm or greater and in all female rats exposed to 300 ppm or greater, and the severities were increased in 300 ppm males and 1,000 and 3,000 ppm males and females. The incidences of nephropathy in 1,000 and 3,000 ppm female rats were significantly increased. Dose-related increases in severity of nephropathy were observed in male rats. 14-WEEK STUDY IN MICE: Groups of 10 male and 10 female B6C3F1 mice were fed diets containing 0, 30, 100, 300, 1,000, or 3,000 ppm p,pN-dichlorodiphenyl sulfone (equivalent to average daily doses of approximately 3.5, 15, 50, 165,or 480 mg/kg) for 14 weeks. All mice survived until the end of the study. Mean body weights of groups exposed to 300 ppm or greater were significantly less than those of the controls. Liver weights of groups exposed to 300 ppm or greater were significantly increased. Centrilobular hypertrophy of the liver was observed in most males exposed to 100 ppm or greater and in all females exposed to 1,000 or 3,000 ppm, and the severities generally increased with increasing exposure concentration. 2-YEAR STUDY IN RATS: Groups of 50 male and 50 female rats were fed diets containing 0, 10 (males), 30, 100, or 300 (females) ppm p,pN-dichlorodiphenyl sulfone for 105 weeks. Dietary concentrations of 10, 30, and 100 ppm resulted in average daily doses of approximately 0.5, 1.5, and 5.0 mg/kg to males. Dietary concentrations of 30, 100,and 300 ppm resulted in average daily doses of approximately 1.6, 5.4, and 17 mg/kg to females. Additional groups of 10 male and 10 female rats were fed the same p,pN-dichlorodiphenyl sulfone-containing diets for 18 months and bled for plasma determinations of p,pN-dichlorodiphenyl sulfone at approximately 2 weeks and 3, 12, and 18 months. Survival of all exposed groups of male and female rats was similar to that of the control groups. Mean body weights of 30 and 100 ppm males were generally less than those of the controls during the latter part of the study, and mean body weights of 100 and 300 ppm female rats were less from weeks 30 and 18,respectively. Feed consumption by the exposed groups was similar to that by the controls throughout the study. The incidences of centrilobular hepatocyte hypertrophy in 100 ppm male and 100 and 300 ppm female rats were significantly greater than those in the controls. The incidences of bile duct hyperplasia and centrilobular degeneration were also significantly increased in 100 and 300 ppm females. No neoplasms were related to chemical exposure. 2-YEAR STUDY IN MICE: Groups of 50 male and 50 female mice were fed diets containing 0, 30, 100, or 300 ppm p,pN-dichlorodiphenyl sulfone for 105 to 106 weeks. Dietary concentrations of 30, 100, and 300 ppm delivered average daily doses of approximately 4, 13, and 40 mg/kg to males and approximately 3, 10, and 33 mg/kg to females. Additional groups of 10 male and 10 female mice were fed the same p,pN-dichlorodiphenyl sulfone-containing diets for up to 12 months;three mice in each group were bled for plasma determinations of p,pN-dichloro-diphenyl sulfone at approximately 2 weeks or 3 or 12 months. Survival of all exposed groups of male and female mice was similar to that of the control groups. Mean body weights of 300 ppm mice were less than those of the controls throughout most of the study. Feed consumption by the exposed groups was similar to that by the controls throughout the study. The incidences of centrilobular hepatocyte hypertrophy in all exposed groups of male mice and in 100 and 300 ppm females were significantly greater than those in the controls. The incidence of eosinophilic foci in 300 ppm females was significantly increased. No neoplasms were related to chemical exposure. PHARMACOKINETICS OF p,pN-DICHLORODIPHENYL SULFONE: p,pN-Dichlorodiphenyl sulfone is rapidly absorbed from the gut and metabolized by a saturable process. Although some p,pN-dichlorodiphenyl sulfone is eliminated unchanged in feces and urine, most of the elimination is via metabolism. Mathematical modeling of the toxicokinetics supports the view that p,pN-dichlorodiphenyl sulfone induces enzymes involved in its metabolism.
p,pN-Dichlorodiphenyl sulfone was not mutagenic in any of several strains of Salmonella typhimurium, with or without metabolic activation enzymes (S9). Results of the sister chromatid exchange test in cultured Chinese hamster ovary cells were judged to be negative in the presence of S9 and equivocal in the absence of S9, but no induction of chromosomal aberrations was noted, with or without S9. In contrast to the in vitro results, positive results were obtained in an acute in vivo mouse bone marrow micronucleus assay with p,pN-dichlorodiphenyl sulfone administered by intraperitoneal injection three times over a dose range of 200 to 800 mg/kg.
Under the conditions of these 2-year feed studies, there was no evidence of carcinogenic activity* of p,pN-dichlorodiphenyl sulfone in male F344/N rats exposed to 10, 30, or 100 ppm or in female F344/N rats exposed to 30, 100, or 300 ppm. There was no evidence of carcinogenic activity of p,pN-dichlorodiphenyl sulfone in male or female B6C3F1 mice exposed to 30,100, or 300 ppm. Exposure to p,pN-dichlorodiphenyl sulfone for 2 years caused increased incidences of nonneoplastic lesions of the liver in male and female rats and mice.


Halogenated environmental contaminants in perch (Perca fluviatilis) from Latvian coastal areas

A Olsson, M Vitinsh, M Plikshs, A Bergman
PMID: 10570832   DOI: 10.1016/s0048-9697(99)00287-9

Abstract

The environmental contamination situation in coastal areas of the former Soviet Union has up to now been more or less unknown. This study on perch (Perca fluviatilis), collected at three locations along the coast of Latvia during 1994 and 1995, provides concentrations of several ubiquitous environmental contaminants (PCBs, HCB, HCHs, 4,4'-DDT, 4,4'-DDE, 4,4'-DDD, trans-Nonachlor, 2,2',4,4'-tetrabromodiphenyl ether). The concentrations of total PCB were similar at all study locations [0.7-1.4 ppm on a lipid weight (l.w.) basis], although a site close to the City of Riga indicated the presence of a local PCB contamination source. The contamination source was identified mainly by a higher relative content of lower chlorinated PCB congeners in the samples. Local pollution sources were also indicated for HCH and DDT. A large variation in the HCH isomer composition between 1994 and 1995 at one location demonstrates short half-lives of HCHs in the environment. The brominated flame retardant compound 2,2',4,4'-tetrabromdiphenyl ether was present in the range of 6.4-10 ng/g l.w. in the perch. The clean-up method applied in this study allowed for quantification of two semi-polar contaminants frequently overlooked in Baltic biota, namely Dieldrin and bis(4-chlorophenyl) sulfone (BCPS). Concentrations of BCPS were remarkably high, i.e. in the same magnitude as the most abundant PCB congeners. The results presented shows that the contamination of, e.g. PCB in an area of the former Soviet Union, the Gulf of Riga, is similar to that observed in other parts of the Baltic area.


Toxicology and carcinogenesis studies of p,p'-dichlorodiphenyl sulfone in rats and mice

R S Chhabra, R A Herbert, J R Bucher, G S Travlos, J D Johnson, M R Hejtmancik
PMID: 11222870   DOI: 10.1093/toxsci/60.1.28

Abstract

p,p'-Dichlorodiphenyl sulfone (DDS) is used as a starting material in the production of polysulfones and polyethersufones, a family of thermoplastics. DDS was studied because of its high production volume and use. In toxicology studies, 10 Fischer 344 rats and 10 B6C3F1 mice/sex/group were fed diets containing 0, 30, 100, 300, 1,000 or 3,000 ppm DDS for 14 weeks. All animals survived until the end of the studies. Mean body weights of groups exposed to 300 ppm or greater were significantly decreased. Liver and kidney in rats and liver in mice were the major target organs of DDS toxicity. Dose-related increases in liver weights and incidences of centrilobular hepatocyte hypertrophy were observed in DDS-exposed groups. Nephropathy was seen in male and female rats only at and above 300 ppm. Neurotoxicity evaluations were negative in DDS-treated animals. Clinical chemistry and hematology parameters were minimally affected. In the 2-year toxicity and carcinogenicity studies, 50 rats and 50 mice/sex/group were fed diets containing 0, 10 (male rats), 30, 100, or 300 ppm DDS for 104 to 105 weeks. Survival of exposed groups was not affected. There were no clinical signs of toxicity related to DDS exposure. Final mean body weights were 2-17% lower in DDS-treated groups. Liver was the only target organ of DDS-induced toxicity. The incidence of centrilobular hepatocyte hypertrophy in mice and rats, and the incidence of bile duct hyperplasia and centrilobular degeneration in female rats was significantly greater than in controls. A no-observed-adverse-effect level (NOAEL) of 30 ppm DDS in the diet (1.5 mg/kg body weight) was established for rats. DDS was not carcinogenic in these studies.


Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure

R Poon, P Lecavalier, I Chu, A Yagminas, B Nadeau, A Bergman, C Larsson
PMID: 10376885   DOI: 10.1080/009841099157755

Abstract

The short-term oral toxicity of a recently identified environmental pollutant, bis(4-chlorophenyl) sulfone (BCPS), was studied. Groups of male Sprague-Dawley rats (n = 6) were administered BCPS via the diet at 0 (control), 10, 100, or 1000 ppm for 4 wk. Additional control and 1000 ppm groups were also treated for 1, 2, and 3 wk. At termination, high-dose animals showed depressed growth rate and food consumption, and 1 high dose animal in each of the wk-1, -3, and -4 groups had marked hematuria. Increased liver to body weight ratio was present at 100 ppm and increased kidney to body weight ratio at 1000 ppm. Marked increases in hepatic benzoylresorufin O-dealkylase (BROD) and pentoxyresorufin O-dealkylase (PROD) activities were detected starting at 10 ppm. There was a significant decrease in methoxyresorufin O-dealkylase (MROD) activity at 1000 ppm. Hepatic UDP-glucuronosyltransferase (UDPGT) and glutathione S-transferase (GST) activities also increased starting at 100 ppm. A marked increase in urinary excretion of ascorbic acid was apparent starting at 10 ppm, while there were no changes in urinary N-acetylglucosaminidase (NAG) activity and protein levels. A threefold increase in serum cholesterol and a 30% increase in platelet counts were observed in the 1000 ppm group. Levels of thiobarbituric acid-reactive substances (TBARS) were increased by threefold in the liver of the high-dose animals but were not significantly altered in the serum. Tissue BCPS concentrations were dose dependent and followed the order: adipose tissue >>> liver > kidneys > brain, spleen, lungs. In the time-course study involving the control and high-dose groups, most of the treatment effects were clearly present in wk 1, and the severity of the effects remained at more or less the same levels thereafter. The exceptions were hepatic BROD and PROD activities, which showed a trend toward further increases with time of treatment. Liver and adipose tissue concentrations of BCPS remained unchanged from wk 1 to wk 4, while kidney concentrations increased with time. The results indicated that BCPS produced hepatic effects at the lowest dose level tested (10 ppm in the diet or 0.8 mg/kg/d).


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